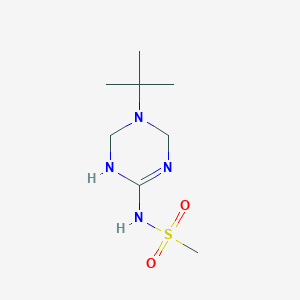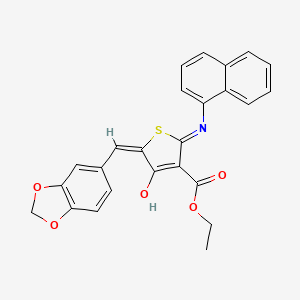
N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide, also known as TBS-MS, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide-based compound that has been synthesized through a multi-step process. TBS-MS has been found to exhibit potent biological activities, making it a promising candidate for various research applications.
Wirkmechanismus
N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide exerts its biological effects through the formation of covalent bonds with the active site of enzymes. This covalent binding results in the inhibition of enzyme activity, leading to the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide has been found to exhibit potent inhibitory effects on a variety of enzymes, making it a promising candidate for the development of new therapeutics. It has been shown to exhibit anti-cancer activity, as well as anti-inflammatory and anti-bacterial effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide is its ability to selectively inhibit the activity of specific enzymes. This makes it a valuable tool for the study of cellular signaling pathways and the development of new therapeutics. However, N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide has also been found to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide. One possible avenue is the development of new therapeutics based on its inhibitory effects on specific enzymes. Another potential direction is the study of its effects on cellular signaling pathways and its potential role in the regulation of gene expression. Additionally, further research is needed to understand the limitations of N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide and its potential for use in clinical settings.
Synthesemethoden
The synthesis of N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide involves a multi-step process that starts with the reaction of tert-butylamine with formaldehyde to produce tert-butyl-1,3,5-triazin-2-amine. This intermediate is then reacted with methanesulfonyl chloride to produce N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide. The synthesis process yields a white solid that is highly soluble in polar solvents.
Wissenschaftliche Forschungsanwendungen
N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide has been extensively studied for its biological activities and has been found to exhibit potent inhibitory effects on a variety of enzymes. It has been shown to inhibit human carbonic anhydrase II and III, which are enzymes involved in the regulation of acid-base balance in the body. N-(5-tert-butyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)methanesulfonamide has also been found to inhibit the activity of protein tyrosine phosphatases, which are important regulators of cellular signaling pathways.
Eigenschaften
IUPAC Name |
N-(3-tert-butyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N4O2S/c1-8(2,3)12-5-9-7(10-6-12)11-15(4,13)14/h5-6H2,1-4H3,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSKMSCLVMEURZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CNC(=NC1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl {4-[(2,4-dimethylphenyl)amino]-1-phthalazinyl}acetate](/img/structure/B6118666.png)
![2-chloro-N-{[1-(1-cyclohexen-1-ylcarbonyl)-3-piperidinyl]methyl}benzamide](/img/structure/B6118674.png)
![7-(3,4-difluorobenzyl)-2-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6118678.png)
![N-{1-[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B6118681.png)


![1-[1-(1H-imidazol-4-ylmethyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6118692.png)
![2-{[3-(2-hydroxyethyl)-4-methyl-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6118695.png)
![6-{[(4-chlorophenyl)thio]methyl}-2-[(4-methyl-2-quinazolinyl)amino]-4(1H)-pyrimidinone](/img/structure/B6118702.png)
![4-{[(2,4,5-trichlorophenyl)sulfonyl]amino}benzoic acid](/img/structure/B6118712.png)
![N-cyclopropyl-4-methoxy-2-{[1-(1-methyl-2-phenoxyethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6118731.png)
![5-{1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-2-pyrrolidinyl}-3-(2-methoxyethyl)-1,2,4-oxadiazole](/img/structure/B6118733.png)

![5-(2-ethoxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6118745.png)